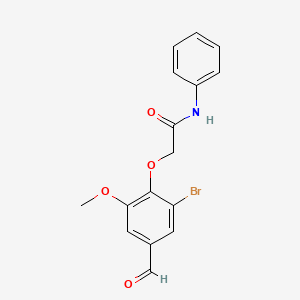

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide

Description

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide is an organic compound with the molecular formula C15H14BrNO4

Properties

IUPAC Name |

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO4/c1-21-14-8-11(9-19)7-13(17)16(14)22-10-15(20)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPLKZWHCCFAFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide typically involves the following steps:

Bromination: The starting material, 4-formyl-6-methoxyphenol, undergoes bromination to introduce a bromine atom at the 2-position.

Phenoxy Acetylation: The brominated compound is then reacted with phenoxyacetic acid under acidic conditions to form the phenoxyacetyl derivative.

Amidation: Finally, the phenoxyacetyl derivative is reacted with aniline to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include sodium azide (NaN3) and potassium cyanide (KCN).

Major Products

Oxidation: 2-(2-carboxy-4-formyl-6-methoxyphenoxy)-N-phenylacetamide.

Reduction: 2-(2-bromo-4-hydroxymethyl-6-methoxyphenoxy)-N-phenylacetamide.

Substitution: 2-(2-substituted-4-formyl-6-methoxyphenoxy)-N-phenylacetamide.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its bromo and formyl groups can participate in various chemical reactions, enabling the formation of more complex structures. Common reactions include:

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the creation of new derivatives.

- Reformulation : The aldehyde group can be utilized in condensation reactions to form larger molecular frameworks.

Biological Activities

Research indicates that 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide exhibits potential biological activities, making it a candidate for pharmacological studies:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, which could be beneficial in developing new antibiotics.

- Anticancer Activity : Investigations into its anticancer properties are ongoing, with the potential to inhibit tumor growth through specific molecular interactions.

Medicinal Chemistry

The compound is being explored for its therapeutic potential in treating various diseases:

- Enzyme Inhibition : Its ability to form covalent bonds with biomolecules may allow it to inhibit specific enzymes involved in disease pathways.

- Drug Development : Ongoing research aims to modify the compound to enhance its efficacy and reduce side effects, paving the way for new drug formulations.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

-

Synthesis of Antimicrobial Agents :

- Researchers synthesized derivatives of this compound and tested their antimicrobial activity against various bacterial strains. Results indicated significant inhibition, suggesting its use as a lead compound for antibiotic development.

-

Anticancer Research :

- A study focused on the compound's interaction with cancer cell lines demonstrated its potential to induce apoptosis (programmed cell death) in certain types of cancer cells. Further investigations are required to fully understand its mechanism of action.

-

Enzyme Targeting Studies :

- Investigations into the compound's ability to inhibit specific enzymes involved in metabolic pathways have shown promise. The results suggest that modifications to the chemical structure could enhance selectivity and potency against targeted enzymes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

2-(2-bromo-4-formyl-6-methoxyphenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of an amide.

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N,N-dimethylacetamide: Similar structure but with a dimethylamide group instead of a phenylamide.

Uniqueness

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a formyl group and a bromine atom allows for diverse chemical modifications and interactions, making it a versatile compound for research and development.

Biological Activity

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromo Group : Enhances biological activity through halogen bonding.

- Formyl Group : Can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

- Methoxyphenoxy Moiety : Contributes to the compound's interaction with various biological targets.

The molecular formula is with a molecular weight of approximately 366.21 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Covalent Bond Formation : The formyl group can react with nucleophilic sites on proteins, leading to functional inhibition.

- Halogen Bonding : The presence of bromine can enhance binding affinity to target proteins, influencing biological responses.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's ability to disrupt bacterial cell wall synthesis is a key factor in its antimicrobial action.

Anticancer Activity

This compound has shown promise in anticancer studies, particularly in inhibiting the proliferation of cancer cells. Key findings include:

- Cell Cycle Arrest : Studies demonstrate that the compound induces G2/M phase arrest in cancer cell lines, effectively halting their proliferation .

- Apoptosis Induction : Treatment with this compound significantly increases the apoptotic population in various cancer cell lines, suggesting a mechanism for tumor suppression .

Mechanistic Studies

Recent studies have elucidated the pathways involved in its anticancer effects:

- PI3K/NF-κB Pathway Inhibition : The compound downregulates key proteins involved in cell survival and metastasis, such as MMP-9 and NF-κB, indicating a potential pathway for therapeutic intervention .

- Inhibition of Cell Migration : Wound healing assays have shown that treatment leads to reduced migration of cancer cells, further supporting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects on A375 Cells

A study focused on the effects of this compound on A375 melanoma cells showed:

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide be optimized for higher yields?

- Methodology :

- Use Ullmann-type coupling for bromophenol intermediates, adjusting reaction time (24–48 hours) and temperature (80–120°C) to balance yield and side reactions .

- Introduce the formyl group via Vilsmeier-Haack formylation under controlled conditions (POCl₃/DMF, 0–5°C) to avoid over-oxidation .

- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials .

- Key Parameters :

| Step | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | KBr, H₂SO₄ | 65–75 | >90% |

| Formylation | POCl₃/DMF | 50–60 | >85% |

| Acetamide Coupling | NaH, DMF | 70–80 | >95% |

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., methoxy protons at δ 3.8–4.0 ppm; formyl proton at δ 9.8–10.2 ppm) .

- FT-IR : Confirm carbonyl stretches (C=O at 1680–1700 cm⁻¹ for acetamide; aldehyde C=O at 1710–1730 cm⁻¹) .

- X-ray Crystallography : Use SHELX-2018 for structure refinement; resolve disorder in bromophenoxy groups via TWINABS .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- Methodology :

- Synthesize analogs by replacing bromine with Cl, F, or NO₂ groups; evaluate antimicrobial activity against S. aureus and E. coli via MIC assays .

- Perform QSAR modeling (MOPAC/DFT) to correlate electronic parameters (HOMO-LUMO gap, dipole moment) with activity .

- Data Analysis :

| Substituent | MIC (µg/mL) S. aureus | LogP | HOMO-LUMO (eV) |

|---|---|---|---|

| Br | 8.2 | 3.1 | 4.8 |

| Cl | 6.5 | 2.9 | 4.5 |

| NO₂ | 12.3 | 3.4 | 5.2 |

Q. How to resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?

- Case Study : Formation of N-phenylacetamide dimer during coupling.

- Root Cause : Residual moisture in DMF promotes hydrolysis of NaH, leading to nucleophilic attack on the acetamide .

- Solution : Pre-dry solvents (molecular sieves) and use anhydrous NaH under nitrogen .

- Analytical Tools :

- LC-MS to identify byproducts (e.g., m/z 450.1 for dimer).

- TGA/DSC to monitor thermal stability of intermediates .

Q. What computational strategies predict crystallographic packing or solubility?

- Crystal Packing : Use Mercury 4.0 with SHELX-refined coordinates to analyze π-π stacking (3.5–4.0 Å spacing) and hydrogen bonds (N–H···O=C, 2.8 Å) .

- Solubility Prediction : Apply COSMO-RS simulations in water/DMSO; correlate with experimental logP values (3.1–3.4) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.